N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C26H18F4N6O2S2 and its molecular weight is 586.58. The purity is usually 95%.
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Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
- Triazole ring : Associated with a variety of biological activities including antifungal and anticancer effects.
- Benzamide structure : Often involved in drug development due to its ability to modulate biological activity.
The molecular formula is C23H19F3N5O2S, with a molecular weight of 544.65 g/mol. The presence of trifluoromethyl and other substituents enhances its lipophilicity and potential bioactivity.
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity due to the presence of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation.
Anticancer Activity
Research indicates that derivatives containing similar structures have shown promising anticancer activity . For instance, thiazole derivatives have been documented to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies indicate that certain substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines such as HepG2 .
Study on Thiazole Derivatives
A study on thiazole-containing compounds demonstrated that modifications in the structure led to increased efficacy against various cancer types. Compounds with specific substitutions exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .
Molecular Docking Studies
Molecular docking studies performed on similar compounds suggest that they interact effectively with biological targets such as enzymes involved in cancer progression. The binding affinities observed indicate a strong potential for therapeutic applications .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Compound A | C23H19F3N5O2S | 544.65 | Anticancer |
Compound B | C22H15ClN6O3S3 | 543.03 | Antimicrobial |
Compound C | C29H29N7O6S3 | 667.77 | Antifungal |
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N6O2S2/c27-15-9-11-16(12-10-15)36-21(13-31-23(38)17-5-1-2-6-18(17)26(28,29)30)34-35-25(36)39-14-22(37)33-24-32-19-7-3-4-8-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCJGFLSPSTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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